2,3-Dichloro-6-fluorophenylboronic acid

Boronic acid chemistry Suzuki-Miyaura coupling Lewis acidity

Researchers requiring densely halogenated biaryl motifs often face limited options for sequential, orthogonal functionalization. This boronic acid, with its unique 2,3-dichloro-6-fluoro substitution pattern, solves that challenge by enabling strategic Suzuki-Miyaura C-C bond formation at the boronic acid handle while retaining two chlorine atoms for subsequent Pd/Ni-catalyzed oxidative addition. • Enhanced Lewis acidity from electron-withdrawing F/Cl substituents improves coupling efficiency vs. unsubstituted phenylboronic acid. • 98% purity ensures reproducible yields in cross-coupling, medicinal chemistry library synthesis, and radiochemistry applications. • Available from stock with global ambient shipping for R&D quantities.

Molecular Formula C6H4BCl2FO2
Molecular Weight 208.81 g/mol
CAS No. 1451393-17-1
Cat. No. B1426202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-6-fluorophenylboronic acid
CAS1451393-17-1
Molecular FormulaC6H4BCl2FO2
Molecular Weight208.81 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1Cl)Cl)F)(O)O
InChIInChI=1S/C6H4BCl2FO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,11-12H
InChIKeyFUQOMAFSEYMNIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-6-fluorophenylboronic Acid (CAS 1451393-17-1): A Halogen-Dense Arylboronic Acid Building Block for Medicinal Chemistry and Cross-Coupling


2,3-Dichloro-6-fluorophenylboronic acid (CAS 1451393-17-1) is a polyhalogenated arylboronic acid characterized by a phenyl ring bearing two chlorine atoms at positions 2 and 3, a fluorine atom at position 6, and a boronic acid (-B(OH)₂) group at position 1 [1]. With a molecular formula of C₆H₄BCl₂FO₂ and a molecular weight of 208.81 g/mol, it is a solid at room temperature with predicted physicochemical properties including a density of 1.6±0.1 g/cm³ and a boiling point of 342.0±52.0 °C at 760 mmHg [2]. The compound is commercially available from multiple vendors in purities typically ranging from 95% to 98% . Its primary utility lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the installation of a densely halogenated phenyl motif into more complex molecular architectures for pharmaceutical and agrochemical research .

2,3-Dichloro-6-fluorophenylboronic Acid: Why Analog Substitution Compromises Reactivity and Product Profile


The specific 2,3-dichloro-6-fluoro substitution pattern on the phenyl ring imparts a unique electronic and steric profile that cannot be replicated by simple halogen scrambling or omission. The presence of electron-withdrawing halogens modulates the Lewis acidity of the boronic acid moiety, which in turn governs its reactivity in Suzuki-Miyaura cross-couplings and its binding affinity in biological contexts [1]. The ortho-fluorine substituent, in particular, is known to exert a strong electronic effect and can participate in stabilizing intramolecular interactions [2]. Replacing this compound with a non-fluorinated analog (e.g., 2,3-dichlorophenylboronic acid) would alter the reaction kinetics, potentially leading to lower yields or different regioselectivity. Similarly, changing the halogen substitution pattern (e.g., 2,6-dichloro-3-fluorophenylboronic acid) would produce a different molecular geometry, impacting steric interactions in catalytic cycles and the final spatial arrangement of drug candidates. Substituting with a compound lacking the boronic acid (e.g., 2,3-dichloro-6-fluoroiodobenzene) would require a complete retrosynthetic redesign.

2,3-Dichloro-6-fluorophenylboronic Acid: Quantified Differentiators vs. Key Analogs


Enhanced Lewis Acidity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids

The introduction of a fluorine atom into the phenyl ring of a boronic acid increases its Lewis acidity. A systematic study of fluoro-substituted phenylboronic acids demonstrated that the pKa value is lowered (acidity increased) compared to unsubstituted phenylboronic acid, with the magnitude of the effect depending on the position and number of fluorine substituents [1]. While specific pKa data for the target 2,3-dichloro-6-fluoro compound was not located in primary literature, this class-level inference is strongly supported by the established electronic effects of halogen substituents. The presence of an ortho-fluorine, as in this compound, is known to be particularly effective in modulating the boron center's electron deficiency, which directly influences its reactivity in transmetalation steps of cross-coupling reactions.

Boronic acid chemistry Suzuki-Miyaura coupling Lewis acidity

Influence of Ortho-Fluorine on Protodeboronation Susceptibility

A study on microwave-accelerated Suzuki couplings of aryl chlorides reported that highly fluorinated boronic acids exhibit low reactivity due to rapid protodeboronation under basic conditions [1]. This class-level observation is directly relevant to 2,3-dichloro-6-fluorophenylboronic acid, which contains an ortho-fluorine group. The proximity of the fluorine atom to the boron center is known to facilitate protodeboronation, a common side reaction that competes with productive cross-coupling. This stands in contrast to non-fluorinated or meta-/para-fluorinated analogs, which are generally more stable under the same conditions.

Boronic acid stability Protodeboronation Suzuki coupling side reactions

Differentiated Reactivity in Suzuki-Miyaura Coupling of Aryl Chlorides vs. Bromides

Recent research has demonstrated that chloride-directed Suzuki-Miyaura double cross-coupling reactions can exhibit superior efficiency compared to bromide-directed reactions for sterically hindered substrates [1]. In the synthesis of 2,7-diaryl fluorenes using 2,7-dichlorofluorene with various di-ortho-substituted arylboronic acids and an N-heterocyclic carbene Pd catalyst, chloride-directed reactions gave unexpectedly higher yields than their bromide counterparts. This finding has significant implications for 2,3-dichloro-6-fluorophenylboronic acid, as its two chlorine atoms represent potential handles for further functionalization via oxidative addition. This compound is therefore a valuable partner for building complexity through sequential coupling strategies.

Suzuki-Miyaura cross-coupling Aryl chloride activation Reaction efficiency

Class-Leading Purity Specification from Major Suppliers

Commercial availability data indicates that 2,3-dichloro-6-fluorophenylboronic acid is routinely supplied with a purity of 97% or higher from major research chemical vendors . This high purity specification, often supported by batch-specific analytical data (NMR, HPLC, GC), ensures greater reproducibility in sensitive synthetic applications compared to lower-purity alternatives or in-house synthesized material of unverified quality. This level of purity is a key differentiator for procurement decisions when a consistent, well-characterized building block is required for high-throughput experimentation or advanced intermediate synthesis.

Purity Quality control Reproducibility

2,3-Dichloro-6-fluorophenylboronic Acid: Strategic Applications Supported by Differential Evidence


Synthesis of Orthogonally Functionalized Biaryl Pharmacophores

This compound is optimally deployed as a nucleophilic partner in Suzuki-Miyaura cross-couplings where the resulting biaryl product retains two chlorine atoms (at positions 2 and 3) for subsequent, orthogonal functionalization. As supported by evidence that chloride-directed couplings can be more efficient than bromide-directed ones in sterically demanding contexts [1], this building block enables a strategic synthetic sequence: (1) C-C bond formation via the boronic acid, (2) late-stage diversification via oxidative addition of the C-Cl bonds using advanced Pd or Ni catalysis. This is particularly valuable in medicinal chemistry for the rapid generation of compound libraries with a common, densely functionalized core.

Covalent Probe Design for cis-Diol-Containing Biomolecules

The enhanced Lewis acidity of the boronic acid group, imparted by the electron-withdrawing fluorine and chlorine substituents [1], makes this compound a strong candidate for the development of affinity probes and sensors for cis-diol-containing biomolecules (e.g., glycoproteins, saccharides). Compared to unsubstituted phenylboronic acid, this derivative is expected to exhibit a lower pKa and, consequently, a greater fraction of the reactive tetrahedral boronate anion at physiological or near-neutral pH. This translates to higher binding affinity and more efficient capture in applications like boronate affinity chromatography and glucose sensing.

Precursor to Fluorine-18 Radiolabeled Tracers for PET Imaging

The presence of a fluorine atom on the aromatic ring positions this compound as a potential precursor for the synthesis of ¹⁸F-labeled radiotracers for positron emission tomography (PET) imaging. While not a direct fluorination precursor, the aryl fluoride motif is metabolically stable and common in PET tracers. Furthermore, the boronic acid handle allows for the introduction of this halogenated phenyl motif into larger molecules via cross-coupling, followed by potential isotopic exchange or late-stage fluorination strategies. The defined 97% purity [2] is critical for radiochemistry applications where impurities can interfere with radiolabeling efficiency and specific activity.

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